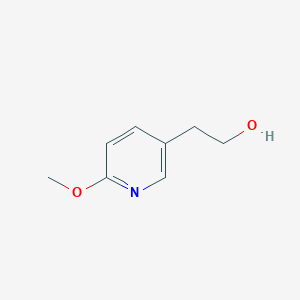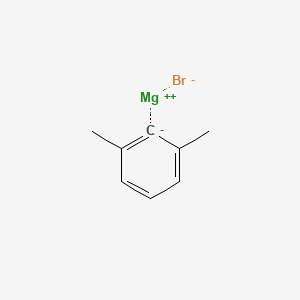
2,6-Dimethylphenylmagnesium bromide
Overview
Description
2,6-Dimethylphenylmagnesium bromide is a chemical compound with the molecular formula C8H9BrMg . It is a highly flammable liquid and vapor .
Synthesis Analysis
The synthesis of 2,6-Dimethylphenylmagnesium bromide involves the reaction of magnesium (Mg) turnings with bromobenzene in the presence of ether . The mixture is stirred for several minutes until the color dissipates. Then, bromobenzene is added and the mixture is heated to initiate the reaction .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenylmagnesium bromide is represented by the linear formula: (CH3)2C6H3MgBr .Chemical Reactions Analysis
In the synthesis process, bromobenzene reacts with magnesium in the presence of ether to form phenylmagnesium bromide . This is a typical Grignard reaction, which involves the formation of a Grignard reagent that can further react with other compounds .Physical And Chemical Properties Analysis
2,6-Dimethylphenylmagnesium bromide has a boiling point of 65-67 °C and a density of 0.998 g/mL at 25 °C . It is a colorless to yellow-brown solution .Scientific Research Applications
Synthesis of Aromatic Compounds
2,6-Dimethylphenylmagnesium bromide is used in the synthesis of aromatic compounds. For instance, it's employed in creating rotationally restricted 9-arylacridines, where it reacts with 2-(trifluoromethyl)aniline to yield 1-methyl-9-(2,6-dimethylphenyl)acridine (Zhang et al., 2013). Similarly, in the formation of polyhalogenoaromatic compounds, it's used with methylmagnesium iodide and pentachloropyridine 1-oxide to produce 2,6-diphenyl derivatives (Binns & Suschitzky, 1971).
Suzuki Reaction and Borinic Acid Preparation
In another application, it reacts with triisopropyl borate to give 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. These compounds are then used in Suzuki cross-coupling conditions (Winkle & Schaab, 2001).
Synthesis of Amino Acids
It plays a crucial role in the asymmetric synthesis of amino acids, specifically the constrained aromatic α-amino acid 2′, 6′-dimethyl-β-methyl tyrosine, which is significant for peptide synthesis and structure-activity relationship studies (Qian et al., 1995).
Organic Chemistry and Synthesis
It is also used in the preparation of naphtho[1,2-b]pyrans from 2H-naphtho[1,2-b]pyran-2-ones and either methylmagnesium iodide or phenylmagnesium bromide, demonstrating its versatility in organic synthesis (Cotterill et al., 1998).
Ligand Exchange Reactions
The compound finds application in studying ligand exchange reactions, for example, in the addition of methylmagnesium halides to germasilenes and digermenes (Dixon et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
2,6-Dimethylphenylmagnesium bromide is an organic compound that primarily targets electron-deficient compounds . These targets include carbonyl compounds such as ketones and aldehydes .
Mode of Action
As a Grignard reagent, 2,6-Dimethylphenylmagnesium bromide is nucleophilic . It interacts with its targets by donating its electron pair to an electron-deficient carbon in the carbonyl group . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by 2,6-Dimethylphenylmagnesium bromide is the Grignard reaction . This reaction results in the formation of alcohols, ethers, ketones, acids, esters, and thioalcohols .
Pharmacokinetics
As an organic compound, the ADME properties of 2,6-Dimethylphenylmagnesium bromide are influenced by its chemical structure . .
Result of Action
The molecular and cellular effects of 2,6-Dimethylphenylmagnesium bromide’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Dimethylphenylmagnesium bromide are influenced by environmental factors. The compound is sensitive to air and moisture . Reactions involving this compound are typically carried out in an inert atmosphere (such as nitrogen) to prevent interference from oxygen and moisture . Additionally, the compound is typically stored and handled in a way that prevents contact with water and oxygen to avoid the production of flammable gases or hazardous substances .
: Sigma-Aldrich : ChemBK
properties
IUPAC Name |
magnesium;1,3-dimethylbenzene-2-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQJQVFIEFMTTQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21450-64-6 | |
| Record name | 2,6-Dimethylphenylmagnesium bromide solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)
![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)
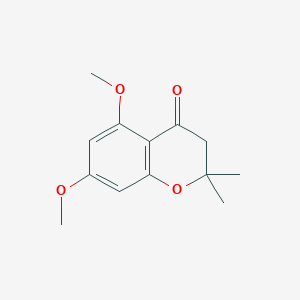
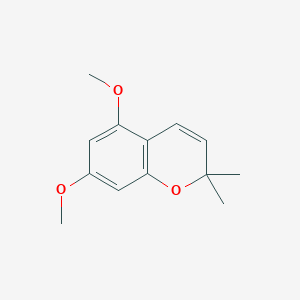
![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)

![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)
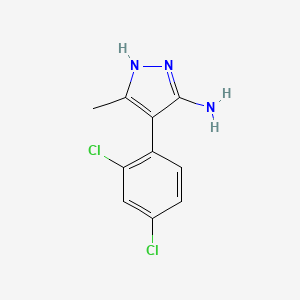

![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
